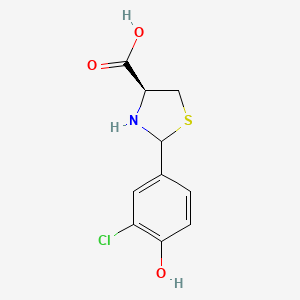

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-6-3-5(1-2-8(6)13)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAPWNWFLYPMDO-YOXFSPIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(S1)C2=CC(=C(C=C2)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162385 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265908-23-3 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(3-chloro-4-hydroxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4S)-2-(3-Chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiazolidine ring and a chlorinated phenolic group. The focus of this article is to explore its biological activity, including antibacterial, antifungal, and potential toxicological effects.

- Chemical Formula : C₁₀H₁₀ClNO₃S

- CAS Number : 1265908-23-3

- Molecular Weight : 239.71 g/mol

Antibacterial Activity

Research has shown that thiazolidine derivatives exhibit significant antibacterial properties. In a study evaluating various thiazolidine-4-carboxylic acid derivatives, including this compound, the Minimum Inhibitory Concentration (MIC) against several bacterial strains was determined. The results indicated varying levels of antibacterial efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | 1250 |

| Pseudomonas aeruginosa | 2500 |

| Enterococcus faecalis | 5000 |

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The antifungal potential of this compound was also assessed. The compound demonstrated effectiveness against Candida albicans with an MIC of 2000 µg/mL. This suggests that while it may not be as potent as other antifungal agents, it still exhibits some level of activity that could be explored further in therapeutic contexts .

Toxicological Studies

A critical aspect of evaluating any compound's biological activity is understanding its toxicity profile. Recent studies have investigated the effects of thiazolidine derivatives on zebrafish models. Notably, this compound was found to induce degenerative changes in testicular tissues at varying concentrations (0.2 mM to 0.6 mM). The observed effects included:

- Mitochondrial degeneration : Characterized by swelling and loss of cristae.

- Autophagic vacuoles : Indicating cellular stress and potential apoptosis.

- Histopathological changes : Notable alterations in Sertoli and spermatogenic cells were documented, raising concerns about reproductive toxicity .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various thiazolidines, including the target compound. It was found to inhibit the growth of several pathogenic bacteria effectively while exhibiting lower toxicity to mammalian cells.

- Toxicity Assessment in Zebrafish : A detailed examination of the compound's effects on zebrafish embryos revealed concentration-dependent toxic effects, including developmental malformations and increased mortality rates . This study highlights the need for careful assessment before considering therapeutic applications.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The presence of the hydroxy group in (4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid suggests enhanced radical scavenging capabilities.

Case Study:

A study demonstrated that thiazolidine derivatives could significantly reduce oxidative stress markers in vitro. The compound's structure allows it to donate electrons, neutralizing free radicals effectively .

2. Anticancer Activity

Thiazolidine derivatives have shown promise in anticancer research. The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation.

Case Study:

In a recent study, this compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Biochemical Applications

1. Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to therapeutic effects in various diseases, including diabetes and obesity.

Data Table: Enzyme Inhibition Activity

2. Drug Development

Due to its unique structure, this compound serves as a scaffold for designing new drugs targeting metabolic disorders.

Case Study:

A pharmaceutical study utilized this compound as a lead structure to develop novel DPP-IV inhibitors for diabetes treatment. The modifications on the thiazolidine ring enhanced selectivity and potency compared to existing drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives vary primarily in their 2-position substituents, which modulate physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiazolidine-4-carboxylic Acid Derivatives

Key Findings :

Substituent Effects on Bioactivity: Nitro-substituted derivatives (e.g., 4-NO₂-phenyl) exhibit superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) due to strong electron-withdrawing effects, enhancing target binding . The 3-chloro-4-hydroxyphenyl group in the main compound may balance lipophilicity (from Cl) and solubility (from OH), though specific activity data are lacking .

Crystallography and Conformation :

- The pyridin-2-yl derivative adopts an envelope conformation in its crystal lattice, stabilized by O–H⋯N hydrogen bonds and weak C–H⋯π interactions. This structural rigidity may influence its pharmacokinetic profile .

Hydroxyl groups (e.g., 3-OH-phenyl) enhance hydrophilicity, favoring solubility but limiting membrane permeability .

Availability and Purity :

- The main compound (3-chloro-4-hydroxyphenyl) and its analogs (e.g., 3-hydroxyphenyl) are available at 95% purity but are listed as discontinued by some suppliers, indicating challenges in procurement .

Preparation Methods

Preparation of the Aldehyde Intermediate

The key aldehyde intermediate, 3-chloro-4-hydroxybenzaldehyde or its derivatives, can be synthesized or procured commercially. This aldehyde serves as the carbonyl component for the cyclization reaction with L-cysteine.

Cyclization with L-Cysteine to Form Thiazolidine Ring

The principal method involves the condensation of the aldehyde with L-cysteine in an aqueous or aqueous-ethanol medium at ambient temperature. The reaction proceeds via nucleophilic attack of the cysteine amino group on the aldehyde carbonyl, followed by intramolecular cyclization involving the thiol group to form the 1,3-thiazolidine ring.

- Solvent: Ethanol:water mixture (10:1)

- Temperature: Room temperature (~20°C)

- Reaction time: Approximately 20 hours

- Molar ratio: Equimolar amounts of aldehyde and L-cysteine

The reaction yields a mixture of stereoisomers (cis and trans), with the ratio influenced by solvent and reaction conditions. The product precipitates as a yellowish-white solid, which can be filtered, washed, and recrystallized from ethanol-water to obtain pure crystals.

Example data from a similar preparation (for 4-hydroxyphenyl derivative):

| Parameter | Value |

|---|---|

| Yield | 85% |

| Melting Point | 143-145 °C |

| Cis/Trans Isomer Ratio | 46% cis / 54% trans |

| Solvent | Ethanol:Water (10:1) |

| Reaction Time | 20 hours |

| Temperature | 20 °C |

Spectroscopic data (FT-IR, 1H NMR, 13C NMR) confirm the structure and stereochemistry of the product.

Functional Group Modifications

Further modifications, such as acetylation of the thiazolidine carboxylic acid, can be performed to obtain derivatives for enhanced biological activity or solubility. For example, acetylation with acetic anhydride in basic aqueous medium at 0°C leads to 3-acetyl derivatives.

Mechanistic Insights and Stereochemistry

The reaction mechanism involves:

- Formation of an imine intermediate between the aldehyde and the amino group of L-cysteine.

- Intramolecular nucleophilic attack by the thiol group on the imine carbon, resulting in ring closure to the thiazolidine.

- The presence of chiral centers at C-2 and C-4 of the thiazolidine ring leads to diastereomeric mixtures (cis and trans).

The stereochemical outcome is sensitive to solvent polarity and reaction conditions, making purification and characterization critical.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Aldehyde preparation | 3-chloro-4-hydroxybenzaldehyde (commercial or synthesized) | Starting material for cyclization |

| Cyclization | L-cysteine, ethanol:water (10:1), 20°C, 20 h | Formation of thiazolidine ring, cis/trans mixture |

| Isolation | Filtration, washing, recrystallization | White/yellowish crystals, 85% yield |

| Characterization | FT-IR, 1H NMR, 13C NMR, Mass Spectrometry | Confirms structure and stereochemistry |

| Optional acetylation | Acetic anhydride, Na2CO3, 0°C, 1.5 h | Formation of acetylated derivatives |

Summary of Research Findings

- The condensation of 3-chloro-4-hydroxybenzaldehyde with L-cysteine is a reliable method to synthesize this compound with good yields.

- The reaction proceeds under mild conditions without the need for harsh reagents or catalysts.

- The product exists as a mixture of stereoisomers due to the chiral centers in the thiazolidine ring.

- Spectroscopic techniques such as FT-IR and NMR are essential for confirming the structure and purity.

- Further functionalization, such as acetylation, is feasible for derivative synthesis aimed at enhancing biological activity.

- Similar preparation methods have been validated in related thiazolidine derivatives and are supported by patent literature and peer-reviewed studies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4S)-2-(3-chloro-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid while ensuring stereochemical fidelity?

- Methodological Answer : Synthesis requires precise control of stereochemistry, particularly the (4S) configuration. A common approach involves chiral auxiliaries or enantioselective catalysis. For example, thiazolidine ring formation can be achieved via cyclocondensation of L-cysteine derivatives with substituted benzaldehydes under acidic conditions. To confirm stereopurity, use chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography .

- Data Example :

| Parameter | Typical Value/Technique |

|---|---|

| Purity | ≥95% (HPLC) |

| Stereochemical Confirmation | X-ray diffraction (e.g., CCDC deposition) |

Q. How should researchers handle and store this compound to prevent degradation during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or elevated temperatures. Pre-weigh aliquots in a glovebox to minimize air exposure. Stability tests under simulated experimental conditions (e.g., pH 7.4 buffer at 37°C) are recommended to assess degradation kinetics .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for the chlorophenol group) .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₀H₁₀ClNO₃S; theoretical MW 259.02 g/mol) .

- Infrared Spectroscopy (IR) : Peaks for carboxylic acid (–COOH) at ~1700 cm⁻¹ and hydroxyl (–OH) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolidine derivatives, such as variable enzyme inhibition or cytotoxicity?

- Methodological Answer : Contradictions often arise from impurities, stereoisomer interference, or assay conditions. Strategies include:

- Orthogonal Purification : Use preparative HPLC to isolate >99% pure fractions.

- Chiral Resolution : Separate enantiomers using chiral stationary phases.

- Assay Replication : Test under standardized conditions (e.g., fixed pH, temperature) with positive/negative controls. Cross-validate findings using multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. What experimental designs are recommended to study the compound’s reactivity in biological or environmental matrices?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated physiological fluids (e.g., plasma, lysosomal buffer) and monitor via LC-MS. For environmental stability, test photodegradation under UV light (λ = 254 nm) .

- Surface Interactions : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to study adsorption on model surfaces (e.g., silica, lipid bilayers) .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., β-lactamases or penicillin-binding proteins) using AutoDock Vina. Validate with mutagenesis data.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical residues .

Contradiction Analysis and Data Interpretation

Q. How to address discrepancies in reported melting points or spectral data for structurally similar thiazolidine derivatives?

- Methodological Answer : Variability may stem from polymorphic forms or hydration states. Perform:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.